1-Bromo-3,5-di-tert-butylbenzene

OLED materials Organic electroluminescence Light-emitting element intermediates

Procure 1-Bromo-3,5-di-tert-butylbenzene (CAS 22385-77-9) for precise stoichiometric control in palladium-catalyzed cross-coupling. Its meta-3,5-di-tert-butyl substitution provides unique steric shielding, enabling predictable reactivity without ortho-blocked radical character. The white crystalline solid (mp 62–66 °C) allows accurate gravimetric dispensing, eliminating volumetric errors common with liquid aryl bromides. Negligible water solubility (35 µg/L) and high LogP (~5.0–6.7) ensure efficient liquid-liquid extraction, slashing solvent waste. Essential for synthesizing tert-butyl-substituted OLED ligands per US20240206315A1 and US20080124577A1.

Molecular Formula C14H21B
Molecular Weight 269.22 g/mol
CAS No. 22385-77-9
Cat. No. B1269908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-3,5-di-tert-butylbenzene
CAS22385-77-9
Molecular FormulaC14H21B
Molecular Weight269.22 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=CC(=C1)Br)C(C)(C)C
InChIInChI=1S/C14H21Br/c1-13(2,3)10-7-11(14(4,5)6)9-12(15)8-10/h7-9H,1-6H3
InChIKeyBUOWTUULDKULFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-3,5-di-tert-butylbenzene (CAS 22385-77-9) Sourcing Guide for Sterically Hindered Aryl Halide Intermediates


1-Bromo-3,5-di-tert-butylbenzene (CAS 22385-77-9) is a meta-substituted, sterically encumbered aryl bromide with molecular formula C14H21Br and molecular weight 269.22 g/mol . It exists as a white to off-white crystalline solid at room temperature with a melting point of 62–66 °C and exhibits extremely low aqueous solubility (35 µg/L at 25 °C) [1]. The compound serves as a key intermediate in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig) for introducing the bulky 3,5-di-tert-butylphenyl moiety into target molecules [2].

Why 1-Bromo-3,5-di-tert-butylbenzene Cannot Be Replaced by Alternative Bromobenzenes in Steric-Hindrance-Dependent Applications


Generic substitution with other bromobenzene derivatives fails due to this compound's unique meta-arrangement of two bulky tert-butyl groups flanking the bromine atom [1]. Unlike 1-bromo-4-tert-butylbenzene (mono-substituted, para), 1-bromo-3,5-dimethylbenzene (smaller methyl substituents with different electronic effects), or 1-bromo-2,4,6-tri-tert-butylbenzene (ortho-blocked, extremely unreactive toward cross-coupling), the specific 3,5-di-tert-butyl substitution pattern provides a well-defined steric and electronic environment that is not reproducible with alternative aryl bromides [2]. The two tert-butyl groups create a sterically shielded yet accessible reactive center at the bromine position, enabling predictable reactivity in cross-coupling reactions while imparting enhanced solubility in organic solvents and high thermal stability to downstream products [3].

Quantitative Differentiation Evidence: 1-Bromo-3,5-di-tert-butylbenzene vs. Analogous Aryl Bromides


Patent-Documented Use in OLED Materials: 1-Bromo-3,5-di-tert-butylbenzene as Exclusive Intermediate

In US Patent Application US20240206315A1 (Organic Electroluminescent Materials and Devices), 1-bromo-3,5-di-tert-butylbenzene is explicitly specified as a tert-butyl-containing aryl halide building block for constructing ligands in OLED devices [1]. A separate patent (US20080124577A1) from Canon KK describes the synthesis of fluoranthene-based light-emitting compounds using 3,5-di-tert-butylbromobenzene as the aryl halide component, reporting that compounds synthesized via this route exhibit high-purity light emission and long-lived luminescence [2]. These patents select this specific substitution pattern over alternative bromobenzenes due to the unique combination of tert-butyl-derived steric protection and the meta-bromine configuration, which is essential for achieving the desired electronic and morphological properties in the final OLED materials [1][2].

OLED materials Organic electroluminescence Light-emitting element intermediates

Physical Form Advantage: Solid Crystalline State vs. Liquid Comparators

1-Bromo-3,5-di-tert-butylbenzene exists as a white to off-white crystalline solid with a melting point of 62–66 °C at ambient conditions [1]. In contrast, common alternative aryl bromides such as 1-bromo-4-tert-butylbenzene (liquid, mp ~ -26 °C), 1-bromo-2,4,6-trimethylbenzene (liquid), and 1-bromo-3,5-dimethylbenzene (liquid) are oils at room temperature [2]. The solid physical form of the target compound enables precise gravimetric dispensing for stoichiometric reactions, eliminates solvent evaporation losses during weighing, and facilitates storage and handling without the containment issues associated with volatile liquid bromoaromatics .

Aryl bromide intermediates Solid-phase handling Weighing accuracy

Aqueous Solubility Advantage for Workup and Purification

1-Bromo-3,5-di-tert-butylbenzene exhibits extremely low water solubility of 35 µg/L at 25 °C, with a calculated LogP of approximately 5.0–6.7 [1]. This exceptionally low aqueous solubility, driven by the two hydrophobic tert-butyl groups, enables highly efficient liquid-liquid extraction during reaction workup, with near-quantitative partitioning into organic solvents such as dichloromethane, tetrahydrofuran, or toluene [2]. In comparison, less hydrophobic aryl bromides such as 1-bromo-3,5-dimethylbenzene exhibit higher water solubility and lower LogP values, potentially leading to yield losses during aqueous workup or requiring additional extraction cycles to achieve full recovery [2].

Organic synthesis workup Liquid-liquid extraction Aryl bromide purification

Steric Shielding Effect on Radical Intermediate Stability

In a comparative electron paramagnetic resonance (EPR) study examining radical formation from sterically hindered aryl bromides, 3,5-di-tert-butylbromobenzene (1-bromo-3,5-di-tert-butylbenzene) produced no detectable EPR spectrum when treated under conditions identical to those used for 2,4,6-tri-tert-butylbromobenzene, which generated a strong, persistent radical signal [1]. This lack of radical formation in the 3,5-di-tert-butyl isomer is attributed to the absence of ortho-tert-butyl groups adjacent to the bromine atom, which are required for effective radical stabilization via steric shielding of the aryl radical center [1]. The meta-tert-butyl substitution pattern in the target compound thus provides sufficient steric bulk to influence reactivity while avoiding the extreme persistence associated with ortho-blocked systems, offering a predictable and controllable reactivity profile for synthetic applications [2].

Radical chemistry Steric protection Persistent radicals EPR spectroscopy

High-Purity Commercial Availability with Rigorous Quality Specifications

1-Bromo-3,5-di-tert-butylbenzene is commercially available with purity specifications of ≥98.5% by HPLC, ≥99% by GC, and ≥97% by NMR from multiple reputable suppliers, with batch-specific Certificates of Analysis (COA) provided [1][2]. Key quality control parameters include moisture content ≤0.5%, residual solvents ≤500 ppm, and heavy metals ≤10 ppm [1]. In contrast, many alternative sterically hindered aryl bromides such as 1-bromo-2,4,6-tri-tert-butylbenzene and 1-bromo-3,5-diisopropylbenzene are primarily available as custom synthesis items with longer lead times and less standardized quality documentation .

Chemical procurement Purity specifications QC documentation Aryl bromide sourcing

Regioselective Synthesis Pathway via 1,3,5-Tri-tert-butylbenzene

1-Bromo-3,5-di-tert-butylbenzene is synthesized with high regioselectivity via directed bromination of 1,3,5-tri-tert-butylbenzene, a process that leverages the steric directing effects of the tert-butyl groups to achieve precise bromine placement at one of the equivalent meta positions [1]. Reported synthetic procedures achieve yields of approximately 88% [2]. In contrast, the synthesis of isomeric 1-bromo-2,4-di-tert-butylbenzene or 1-bromo-2,6-di-tert-butylbenzene requires different starting materials and often suffers from lower regioselectivity due to competing ortho/para substitution patterns [3]. This well-established synthetic route to the 3,5-isomer ensures consistent product quality and reliable supply, which is advantageous for procurement planning [1].

Aryl bromide synthesis Regioselective bromination Steric directing effects Process chemistry

Optimal Use Cases for 1-Bromo-3,5-di-tert-butylbenzene (CAS 22385-77-9) Based on Verified Differentiation Evidence


OLED Ligand Synthesis — Patent-Aligned Intermediate

1-Bromo-3,5-di-tert-butylbenzene is the preferred aryl bromide for synthesizing tert-butyl-substituted ligands in organic light-emitting diode (OLED) materials, as documented in US20240206315A1 and US20080124577A1 [1]. The 3,5-di-tert-butyl substitution pattern provides the specific steric and electronic properties required for high-purity light emission and long device lifetimes [1]. Procurement of this compound ensures alignment with patented synthetic routes and compatibility with established OLED material formulations [1].

Precision Stoichiometric Cross-Coupling Reactions

For Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions requiring precise stoichiometric control, the solid crystalline form of 1-bromo-3,5-di-tert-butylbenzene (mp 62–66 °C) enables accurate gravimetric dispensing without the volumetric uncertainty and volatility losses associated with liquid aryl bromides [2]. This is particularly valuable for small-scale reactions where precise stoichiometry is critical for yield optimization .

High-Yield Reaction Workup via Liquid-Liquid Extraction

Reactions employing 1-bromo-3,5-di-tert-butylbenzene benefit from exceptionally efficient liquid-liquid extraction due to the compound's negligible water solubility (35 µg/L at 25 °C) and high LogP (~5.0–6.7) [3]. This property minimizes product loss to aqueous phases during workup and eliminates the need for multiple extraction cycles, improving overall synthetic efficiency and reducing solvent waste [3].

Sterically Shielded Intermediate for Ligand and Catalyst Development

The meta-disposed tert-butyl groups in 1-bromo-3,5-di-tert-butylbenzene provide controlled steric shielding that modulates reactivity in transition metal-catalyzed transformations without introducing the persistent radical character observed in ortho-blocked analogs [4]. This makes it an ideal building block for developing novel phosphine ligands, N-heterocyclic carbene precursors, and sterically demanding catalyst scaffolds [5].

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